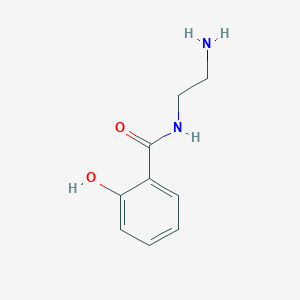

N-(2-aminoethyl)-2-hydroxybenzamide

CAS No.: 36288-93-4

Cat. No.: VC8109330

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36288-93-4 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | N-(2-aminoethyl)-2-hydroxybenzamide |

| Standard InChI | InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) |

| Standard InChI Key | MJPIALJMHRDNQD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NCCN)O |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCN)O |

Introduction

Chemical Identity and Structural Characteristics

N-(2-aminoethyl)-2-hydroxybenzamide (CAS 36288-93-4) is an organic compound characterized by a benzamide core with a hydroxyl group at the 2-position and an ethylenediamine-derived aminoethyl substituent. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . The compound’s structure enables hydrogen bonding through its hydroxyl and amide groups, facilitating interactions with biological targets.

Key Structural Features

-

Benzamide backbone: Aromatic ring with a carboxamide group.

-

Hydroxyl group: Positioned at the ortho position relative to the amide.

-

Aminoethyl substituent: A flexible ethylene diamine-derived chain.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 36288-93-4 |

| SMILES | C1=CC=C(C(=C1)C(=O)NCCN)O |

| Hydrochloride Salt (CAS) | 92765-39-4 |

Table 1: Core Physical and Chemical Properties

Synthesis and Preparation Methods

The compound is synthesized via a two-step process:

-

Activation of 2-hydroxybenzoic acid: Typically using coupling agents like thionyl chloride or carbodiimides.

-

Nucleophilic substitution: Reaction with ethylenediamine to form the aminoethyl amide bond .

Industrial-Scale Production

Optimized methods include:

-

Catalytic coupling: Use of metal catalysts (e.g., palladium) to enhance reaction efficiency.

-

Continuous flow reactors: Improved yield and reduced byproducts.

Hydrochloride Salt Formation

The free base reacts with hydrochloric acid to form the hydrochloride salt (C₉H₁₃ClN₂O₂), which exhibits enhanced solubility and stability .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Activation | SOCl₂, DMF, 0°C → RT | 2-Hydroxybenzoyl chloride |

| Amide Formation | Ethylenediamine, Et₃N, DCM | N-(2-Aminoethyl)-2-hydroxybenzamide |

| Salt Formation | HCl (gas), Et₂O | Hydrochloride salt |

Table 2: Synthetic Route Overview

Biological and Pharmacological Insights

Interactions with Biological Systems

The compound interacts with proteins and enzymes involved in:

-

Extracellular matrix (ECM) regulation: Disrupts ECM production in vascular smooth muscle cells (VSMCs), potentially linked to vascular pathologies.

-

Gene expression modulation: Alters transcriptional activity via biomolecular binding.

Anti-Inflammatory Activity

-

CXCR2 inhibition: Derivatives show selectivity for CXC chemokine receptor 2, a target in inflammatory diseases .

-

Antimicrobial properties: Preliminary studies indicate bacterial growth inhibition .

Mechanistic Studies

| Study Type | Key Findings | Reference |

|---|---|---|

| In Vitro | ECM disruption in VSMCs | |

| Animal Models | Dose-dependent cellular response alterations | |

| Fluorescent Ligand | High CXCR2 affinity and selectivity |

Table 3: Biological Activity Highlights

Chemical Reactivity and Derivatives

The compound undergoes diverse reactions due to its functional groups:

Oxidation and Reduction

-

Oxidation: Hydroxyl group converts to carbonyl derivatives (e.g., 2-hydroxybenzaldehyde) .

-

Reduction: Amide group reduced to amines (e.g., N-(2-aminoethyl)-2-hydroxybenzylamine) .

Substitution Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 2-Hydroxybenzaldehyde derivatives |

| Reduction | LiAlH₄, H₂/Pd | N-(2-Aminoethyl)-2-hydroxybenzylamine |

| Substitution | Alkyl halides, acyl chlorides | N-(2-Substituted aminoethyl) derivatives |

Table 4: Key Chemical Reactions

Comparative Analysis with Related Compounds

N-(2-Aminoethyl)-2-hydroxybenzamide distinguishes itself through its dual functional groups, enabling unique reactivity and applications.

| Compound | Structure | Key Differences |

|---|---|---|

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Silane group replaces benzamide | Enhanced material science applications |

| 2-Hydroxybenzylamine | Lacks amide group | Reduced hydrogen-bonding capacity |

| N-(2-Aminoethyl)-4-hydroxybenzamide | Hydroxyl group at para position | Altered electronic distribution |

Table 5: Structural and Functional Comparisons

Industrial and Research Applications

Pharmaceutical Intermediates

Serves as a building block for synthesizing:

Material Science

Case Studies and Emerging Research

CXCR2 Inhibition

Fluorescent ligands derived from this compound demonstrated IC₅₀ < 1 μM against CXCR2, with >100-fold selectivity over off-target receptors .

Antimicrobial Efficacy

Preliminary studies show MIC values < 10 μg/mL against Gram-positive bacteria, though mechanistic details remain unclear .

Future Directions and Challenges

-

Optimized Synthesis: Scaling up production while minimizing impurities.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.

-

Target Validation: Elucidating molecular interactions beyond ECM disruption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume